Deprodone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h6,8,10,15-18,24-25H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZSMOGWYFPKCH-UJPCIWJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043210 | |
| Record name | Deprodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20423-99-8 | |
| Record name | Deprodone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20423-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprodone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020423998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deprodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deprodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z380L7N00P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Mechanistic Research of Deprodone
Glucocorticoid Receptor (GR) Interactions
Deprodone's therapeutic effects are largely mediated through its engagement with the glucocorticoid receptor, a key component of the body's natural anti-inflammatory system.
This compound's Agonist Activity at Glucocorticoid Receptors
This compound propionate (B1217596) is characterized as a high-potency synthetic corticosteroid, typically classified within Group I/II glucocorticoids. It functions predominantly as an agonist of the glucocorticoid receptor. This compound mimics the actions of endogenous corticosteroids, which are naturally produced by the adrenal glands, by binding to these specific receptors within target cells. patsnap.comsmolecule.com
Molecular Binding Dynamics and Receptor-Steroid Complex Formation
The mechanism of action for this compound propionate initiates with its binding to specific glucocorticoid receptors located in the cytoplasm of target cells. patsnap.compatsnap.com As a steroid hormone, this compound is lipid-soluble, allowing it to readily diffuse across the cell membrane to access these intracellular receptors. lumenlearning.comopentextbc.ca Upon the binding of this compound to the glucocorticoid receptor, a receptor-steroid complex is formed. patsnap.compatsnap.com This ligand binding event triggers a conformational change in the receptor and leads to the dissociation of chaperone proteins, such as heat shock proteins (HSPs), which typically stabilize the unliganded receptor in the cytoplasm. opentextbc.canih.govcore.ac.uk
Nuclear Translocation and Glucocorticoid Response Element (GRE) Binding
Following the formation of the receptor-steroid complex and the dissociation of chaperone proteins, the activated complex undergoes nuclear translocation, moving from the cytoplasm into the cell nucleus. patsnap.compatsnap.comlumenlearning.comopentextbc.canih.gov Once inside the nucleus, the this compound-bound GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comlumenlearning.comopentextbc.canih.govresearchgate.netbiorxiv.org These GREs are typically found in the promoter regions of target genes. nih.govbiorxiv.org The binding often involves dimeric GR structures interacting with imperfect palindromic sequences of consensus GREs (e.g., 5′ GGT ACA nnn TGT TCT 3′). researchgate.net This nuclear import process can occur rapidly, with a significant portion of cellular GR translocating to the nucleus within 30 minutes following treatment with some glucocorticoids. core.ac.uk
Anti-Inflammatory Pathway Regulation
This compound's interaction with the glucocorticoid receptor culminates in a broad regulation of anti-inflammatory pathways, effectively mitigating inflammatory responses.
Inhibition of Pro-Inflammatory Cytokine Production (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)
Furthermore, this compound's anti-inflammatory action involves the inhibition of arachidonic acid release. patsnap.compatsnap.comnih.gov Arachidonic acid serves as a precursor for various inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.comnih.gov This inhibition is achieved by enhancing the production of anti-inflammatory proteins, notably lipocortin-1 (also known as Annexin A1), which acts to suppress the activity of phospholipase A2, an enzyme responsible for releasing arachidonic acid. patsnap.comnih.gov Corticosteroids, including this compound, also contribute to anti-inflammatory effects by suppressing the pro-inflammatory mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
Reduction of Fibroblast Proliferation in Fibrotic Processes
This compound propionate contributes to the management of fibrotic processes through the reduction of fibroblast proliferation. Fibrosis, a pathological condition, is characterized by the excessive deposition of extracellular matrix and the formation of tissue scarring, driven largely by the aberrant activation and proliferation of fibroblasts. nih.govfrontiersin.org Corticosteroids, including this compound propionate, are known to inhibit fibroblast proliferation by arresting the cell cycle and inducing apoptosis in these cells. researchgate.netmdpi.com This anti-proliferative effect on fibroblasts is a key mechanism by which this compound propionate helps in preventing and treating fibrotic disorders, such as hypertrophic scars and keloids. mdpi.com
Stabilization of Lysosomal Membranes and Enzyme Release Prevention
An important aspect of this compound propionate's anti-inflammatory mechanism involves the stabilization of lysosomal membranes. patsnap.com Lysosomes are organelles within cells that contain a variety of digestive enzymes, which, if released into the cytoplasm, can exacerbate inflammation and lead to significant tissue damage. patsnap.comnih.govcreative-diagnostics.comresearchgate.net By stabilizing these membranes, this compound propionate helps to prevent the uncontrolled leakage of these destructive enzymes, thereby mitigating further inflammatory injury and cellular damage. patsnap.comnih.govcreative-diagnostics.comresearchgate.net
Promotion of Vasoconstriction and Reduction of Capillary Permeability
This compound propionate contributes to the reduction of edema and swelling by promoting vasoconstriction and decreasing capillary permeability. patsnap.com This action reduces the accumulation of fluids at sites of inflammation, thereby alleviating associated symptoms. patsnap.com Corticosteroids, generally, induce vasoconstriction, which can reduce the nourishment to scar tissue, further aiding in their management. researchgate.net Increased vascular permeability is a hallmark of inflammatory responses, leading to fluid leakage into tissues, and its reduction by this compound propionate helps in restoring vascular homeostasis. patsnap.commdpi.comscielo.br
Immunomodulatory Mechanisms
This compound propionate exhibits significant immunomodulatory properties, functioning as an immunosuppressive agent. patsnap.com
Reduction of Immune Mediator Release
Furthermore, this compound propionate interferes with the function of leukocytes, diminishing their adherence to the vascular endothelium. This action subsequently reduces the migration of these immune cells to sites of inflammation, thereby mitigating the inflammatory response patsnap.com. Corticosteroids, including this compound, also exert anti-inflammatory effects by inhibiting the release of arachidonic acid, a precursor to pro-inflammatory molecules like prostaglandins and leukotrienes patsnap.comnih.gov.
Multitargeted Potential and Other Proposed Mechanisms
Beyond its established anti-inflammatory and immunosuppressive properties, research indicates this compound may possess multitargeted potential, particularly concerning its interactions with bacterial proteins and its influence on prostaglandin (B15479496) synthesis.
Recent computational studies have explored this compound's potential as a multitargeted drug candidate against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant clinical challenge due to its antibiotic resistance nih.govpatsnap.com. Researchers performed multitargeted docking studies involving this compound and three specific hydrolase and transferase proteins derived from S. aureus nih.govpatsnap.com. The findings suggested that this compound could be a more effective multitargeted drug candidate compared to Linezolid, an alternative antibiotic currently in use nih.govpatsnap.com.
The docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) scores indicated promising interactions between this compound and the targeted enzymes. Docking scores ranged from -6.79 to -5.78 Kcal/mol, while MM/GBSA scores varied from -37.47 to 30.16 Kcal/mol nih.govpatsnap.com. These computational analyses, which included extensive pharmacokinetics, molecular interaction fingerprints, Density Functional Theory (DFT) computations, and 100 ns Molecular Dynamics (MD) simulations, demonstrated the formation of stable complexes between this compound and the bacterial proteins nih.govpatsnap.com. However, it is important to note that these promising in silico results require experimental validation to confirm this compound's efficacy against MRSA nih.govpatsnap.com.
Table 1: Computational Docking and MM/GBSA Scores for this compound Interaction with S. aureus Proteins
| Metric | Range (Kcal/mol) |
| Docking Score | -6.79 to -5.78 |
| MM/GBSA Score | -37.47 to 30.16 |
A key aspect of this compound's anti-inflammatory mechanism, consistent with other corticosteroids, involves its potential to inhibit prostaglandin synthesis patsnap.compatsnap.comnih.gov. Prostaglandins are potent pro-inflammatory lipid mediators derived from arachidonic acid patsnap.commdpi.comresearchgate.net. This compound propionate exerts its anti-inflammatory effects by inhibiting the release of arachidonic acid, thereby reducing the production of these pro-inflammatory molecules, including prostaglandins and leukotrienes patsnap.compatsnap.comnih.gov. This inhibition of prostaglandin synthesis is a well-documented pathway through which corticosteroids mitigate inflammation nih.govresearchgate.netcore.ac.uk.
Synthetic and Derivative Research of Deprodone
Chemical Synthesis Pathways of Deprodone
The synthesis of this compound, particularly its propionate (B1217596) ester, involves a series of chemical transformations. These pathways often begin with readily available steroid precursors and proceed through several key intermediates.
Prednisolone (B192156) as a Precursor in this compound Synthesis
Prednisolone serves as a primary starting material for the synthesis of this compound propionate. medchemexpress.com The conversion of prednisolone to this compound propionate entails specific modifications at the 17- and 21-positions of the prednisolone skeleton, including deoxidation at the 21-position and esterification at the 17-position. medchemexpress.com Synthetic routes may involve intermediates such as prednisolone 17α,21-cyclic orthoester and prednisolone 17-ester 21-sulfonate. For instance, prednisolone 17,21-ethylorthopropionate can undergo hydrolysis catalyzed by boric acid in an alcohol solution to yield prednisolone 17-propionate. Subsequently, the 21-hydroxyl group of prednisolone 17-ester can be sulfonylated using methanesulfonyl chloride in the presence of a base like pyridine.
Key Synthetic Intermediates and Reaction Steps
The synthesis of this compound and its propionate derivative incorporates various reaction types, including oxidation, esterification, and reduction.
Oxidation reactions are integral to the synthesis of this compound and its derivatives. This compound itself is synonymous with 21-Deoxyprednisolone. nih.goviiab.mewikipedia.orglgcstandards.com A reported oxidation step in the context of this compound synthesis involves the transformation of 21-desoxyprednisolone to 21-desoxyprednisone. This oxidation can be achieved using reagents such as chromium trioxide and manganous nitrate (B79036) in acetic acid. drugfuture.com
Esterification is a crucial step for introducing the propionate group. Following an oxidation step, the resulting 21-desoxyprednisone can be esterified with propionic anhydride (B1165640) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield 21-desoxy-17-O-propionylprednisone. drugfuture.com Alternatively, this compound can be propionated directly using propionic anhydride under acid catalysis or with propionyl chloride in the presence of an alkaline acid binding agent. google.com The reaction for propionation of this compound with propionic anhydride can be carried out at temperatures between 30-35°C, using solvents like toluene (B28343) or chloroform. A typical weight ratio for reactants could be 1 part this compound to 0.5 parts propionic anhydride, with 0.08 parts of p-methyl benzenesulfonic acid as a catalyst. google.com
Table 1: Example Reaction Conditions for this compound Propionation
| Reaction Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Weight Ratio (R1:R2:Catalyst) |
| Propionation | This compound | Propionic Anhydride | p-toluenesulfonic acid or alkaline acid binding agent | Toluene or Chloroform | 30-35°C | 1:0.5:0.08 (this compound:Propionic Anhydride:p-methyl benzenesulfonic acid) google.com |
Reduction reactions are employed to modify specific functional groups within the steroid structure. In the synthesis of this compound propionate, a reduction step can involve the use of potassium borohydride (B1222165) (KBH4). smolecule.com For example, 21-desoxy-17-O-propionylprednisone can be reduced using KBH4 in a solvent system comprising dimethylformamide (DMF) and water. drugfuture.com Potassium borohydride is recognized as a selective reducing agent, capable of reducing ketones or aldehydes to their corresponding alcohols. ottokemi.com Reduction reactions involving metal borohydrides like potassium borohydride typically occur within a temperature range of 10-50°C, with 20-25°C often being preferred. google.com
Chemical Reactions and Derivatization Approaches
Beyond its synthesis, this compound propionate can undergo various chemical reactions, facilitating the development of new derivatives or modifications to its existing structure. These reactions include oxidation, reduction, and substitution.
Oxidation: this compound propionate can be oxidized to form different derivatives. Common reagents utilized for such oxidation reactions include chromium trioxide, manganese nitrate, and acetic acid.
Reduction: The molecule's functional groups can be modified through reduction reactions. Potassium borohydride is a frequently employed reducing agent for this purpose.
Substitution: Substitution reactions are possible at specific positions along the steroid backbone of this compound propionate, allowing for the introduction of various substituents.
Oxidation Reactions Leading to this compound Derivatives
Oxidation reactions involve the gain of oxygen atoms or the loss of electrons by a substance, leading to an increase in the number of carbon-heteroatom bonds or a decrease in carbon-hydrogen bonds within an organic compound. libretexts.orglibretexts.orgbbc.co.ukbbc.co.ukwikipedia.org this compound and its propionate ester can be oxidized to form different derivatives. smolecule.com Common reagents employed for the oxidation of this compound propionate include chromium trioxide, manganese nitrate, and acetic acid. These reactions can yield derivatives with varied pharmacological characteristics.
Reduction Reactions Modifying this compound Functional Groups
Reduction reactions in organic chemistry typically involve a decrease in the number of carbon-heteroatom bonds or an increase in carbon-hydrogen bonds. libretexts.orglibretexts.org For this compound propionate, reduction reactions can modify its functional groups. smolecule.com A frequently used reducing agent for this purpose is potassium borohydride. smolecule.com These modifications can lead to new this compound derivatives with distinct chemical and biological profiles.
Substitution Reactions on the Steroid Backbone
Substitution reactions involve the replacement of one functional group with another on the molecule's core structure. this compound propionate can undergo substitution reactions at specific positions on its steroid backbone. For instance, in the synthesis of 21-desoxyprednisolone 17-esters, which are structurally related to this compound, a sulfonate group can be displaced by an iodide via reaction with an alkali metal iodide in methyl ethyl ketone, often facilitated by a lower fatty acid like acetic acid. google.com This process is crucial for introducing specific functionalities onto the steroid nucleus. google.com
Rational Design and In Silico Exploration of this compound Derivatives
Rational design and in silico (computational) methods are increasingly employed in drug discovery and development to predict molecular interactions and optimize compound properties before laborious experimental synthesis.
Molecular Docking Studies for Novel Derivatives (e.g., Prednisolone Acetate (B1210297) Derivatives for Ocular Applications)
Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule (e.g., a ligand like this compound or its derivative) to another (e.g., a protein receptor) when bound together to form a stable complex. This helps in understanding binding affinities and potential biological activity. researchgate.net
In the context of ocular applications, molecular docking studies have been utilized to identify potential anti-inflammatory drugs for conditions like dry eye disease, targeting the glucocorticoid receptor (PDB Id: 6DXK) in the eye. researchgate.netsciensage.info A study involving 152 prednisolone acetate derivatives, including this compound propionate, showed that several compounds possessed better docking scores than prednisolone acetate, suggesting higher binding affinity to the glucocorticoid receptor. researchgate.netsciensage.info These molecules exhibited favorable properties for ocular permeability, such as molecular size (less than 500 Da), aqueous solubility (soluble to moderately soluble), and lipophilicity scores (less than 5). researchgate.netsciensage.info
Table 1: Molecular Docking Study Findings for Select Prednisolone Acetate Derivatives (Example)
| Compound Name | Molecular Size (Da) | Aqueous Solubility | Lipophilicity Score | Binding Affinity (Relative to Prednisolone Acetate) |
| This compound Propionate | < 500 | Soluble/Moderately | < 5 | Better |
| Methylprednisolone Aceponate | < 500 | Soluble/Moderately | < 5 | Better |
| Prednisolone Valerate Acetate | < 500 | Soluble/Moderately | < 5 | Better |
| Methylprednisolone Hemisuccinate | < 500 | Soluble/Moderately | < 5 | Better |
| Pred Forte | < 500 | Soluble/Moderately | < 5 | Better |
Note: Data extracted from a study on prednisolone acetate derivatives for ocular applications. researchgate.netsciensage.info
This compound itself has also been explored in multitargeted docking studies against hydrolase and transferase enzymes of methicillin-resistant Staphylococcus aureus (MRSA), revealing promising interactions and suggesting its potential as a multitargeted therapeutic agent. nih.govpatsnap.com Docking and MM/GBSA scores for this compound against these enzymes ranged from -6.79 to -5.78 Kcal/mol and -37.47 to 30.16 Kcal/mol, respectively. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-Activity Relationship (SAR) investigations aim to establish how changes in the chemical structure of a compound affect its biological activity. For this compound analogues, SAR studies would focus on identifying key structural features responsible for its glucocorticoid activity or other observed properties. While specific detailed SAR data for this compound analogues were not extensively detailed in the provided search results, the general principle involves correlating structural modifications (e.g., changes in functional groups, steroid backbone alterations) with observed changes in binding affinity or efficacy. The synthesis of various oxidized, reduced, and substituted derivatives (as discussed in Section 3.2) inherently contributes to SAR investigations by providing compounds with systematic structural variations to test. For instance, the differences in pharmacological properties observed in major products formed from oxidation and reduction reactions of this compound propionate indicate a basis for SAR analysis.
Preclinical Pharmacological Research of Deprodone
In Vitro Pharmacological Studies
In vitro studies are the cornerstone of early preclinical research, allowing for the characterization of a compound's activity in a controlled laboratory setting. For Deprodone, these studies are crucial for understanding its mechanism of action at the molecular and cellular levels.
Glucocorticoid Receptor Binding Affinity Assays (e.g., Radioligand Binding Assays)
Glucocorticoids exert their effects by binding to glucocorticoid receptors (GR). The affinity of this binding is a key determinant of the drug's potency. Radioligand binding assays are commonly employed to determine this affinity. In these assays, a radiolabeled glucocorticoid is incubated with a source of GR, and the test compound, in this case, this compound, is added at various concentrations to compete for binding. The concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is then determined.
While specific quantitative data for this compound's binding affinity to the glucocorticoid receptor is not widely available in publicly accessible literature, it is understood that as a glucocorticoid receptor agonist, this compound is designed to exhibit a high affinity for the GR to elicit its therapeutic effects. For comparison, other potent topical corticosteroids have demonstrated high relative binding affinities in similar assays.
Anti-Inflammatory Efficacy Assays (e.g., Cytokine Level Modulation Studies)
A primary therapeutic action of corticosteroids is their potent anti-inflammatory effect, which is largely mediated by the suppression of pro-inflammatory cytokine production. In vitro assays to evaluate this effect typically involve stimulating immune cells (such as peripheral blood mononuclear cells or macrophages) with an inflammatory agent like lipopolysaccharide (LPS). The levels of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are then measured in the presence and absence of the test compound.
Validation of Metabolite Activity through In Vitro Synthesis and Bioassays
Understanding the activity of a drug's metabolites is crucial, as they can contribute to both the therapeutic effects and potential side effects. The process involves the in vitro synthesis of potential metabolites of this compound, which are then tested in the same bioassays as the parent compound (e.g., glucocorticoid receptor binding and anti-inflammatory assays). This allows for a direct comparison of the activity of the metabolites to the parent drug. Information regarding the specific metabolites of this compound and their activity from in vitro bioassays is not extensively documented in publicly available research.
In Vivo Experimental Models
Following promising in vitro results, preclinical development proceeds to in vivo studies in animal models. These studies are essential for evaluating a drug's efficacy and safety in a whole biological system.
Murine Models of Contact Dermatitis for Anti-Inflammatory Efficacy
Murine models of contact dermatitis are widely used to assess the efficacy of topical anti-inflammatory agents. In these models, a chemical irritant or allergen is applied to the skin of mice to induce an inflammatory reaction, characterized by redness, swelling, and cellular infiltration. The test compound, such as a topical formulation of this compound, is then applied to the inflamed area, and its ability to reduce these inflammatory signs is evaluated.
While comparative studies have shown that a this compound propionate (B1217596) plaster is more effective than fludroxycortide tape in improving scar maturation, specific quantitative data from murine models of contact dermatitis for this compound are not detailed in the available literature. Efficacy in these models is typically measured by the reduction in ear swelling or the infiltration of inflammatory cells, often expressed as a percentage of inhibition compared to a control group.
Rat Carrageenan-Induced Paw Edema Models for Anti-Edema Effects
The carrageenan-induced paw edema model in rats is a classic and reliable method for screening the anti-inflammatory activity of new compounds. Injection of carrageenan into the rat's paw induces a localized inflammatory response and edema. The test compound is administered before the carrageenan injection, and the volume of the paw is measured at various time points to determine the extent of edema inhibition.
Specific data on the anti-edema effects of this compound in the rat carrageenan-induced paw edema model are not present in the publicly accessible scientific literature. The effectiveness of a compound in this model is quantified as the percentage of inhibition of paw edema.
Histopathological Assessment in Disease Models
This compound, particularly as this compound propionate in plaster formulations, has been clinically utilized for the management of inflammatory skin conditions, most notably hypertrophic scars and keloids. researchgate.netnih.govmedkoo.comresearchgate.netnih.gov Histopathological examination is a cornerstone of preclinical dermatological research, offering insights into the microscopic changes within skin tissue. In the context of scar tissue, which is characterized by excessive and disorganized collagen deposition, the therapeutic goal is the normalization of dermal structure. researchgate.net
While specific preclinical histopathological studies on this compound are not extensively detailed in publicly available literature, the clinical effectiveness of this compound propionate plasters suggests a direct impact on the cellular and extracellular matrix components of scar tissue. researchgate.netnih.govresearchgate.net It is inferred that this compound exerts its effects by modulating fibroblast proliferation and collagen synthesis, leading to a reduction in scar volume and an improvement in tissue organization. The histopathological hallmarks of improvement would include a decrease in epidermal and dermal thickness and a more organized collagen fiber arrangement.
Table 1: Histopathological Features in Scar Models and Expected Effects of this compound
| Histopathological Feature | Typical Finding in Hypertrophic Scars/Keloids | Postulated Effect of this compound |
| Epidermal Thickness | Increased | Reduction |
| Dermal Thickness | Increased | Reduction |
| Collagen Deposition | Excessive and disorganized | Decreased and more organized |
| Fibroblast Proliferation | Increased | Inhibition |
| Inflammatory Infiltrate | Present | Reduction |
Evaluation in Experimental Models of Bacterial Infection (e.g., MRSA)
The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has spurred the search for novel therapeutic agents. nih.govpatsnap.com Murine skin infection models are standard for evaluating the in vivo efficacy of new antimicrobial compounds, where parameters like lesion size, bacterial burden, and host inflammatory response are assessed. frontiersin.orgnih.govibtbioservices.com
Recent computational research has highlighted this compound as a potential multitargeted drug candidate against MRSA. patsnap.com In silico docking studies have suggested that this compound may exhibit better efficacy than the antibiotic Linezolid against certain hydrolase and transferase enzymes essential for S. aureus. patsnap.com These computational models provide a theoretical basis for this compound's potential antibacterial activity.
However, it is crucial to note that these findings are based on molecular docking and computational analysis. patsnap.com As of the current body of literature, there is a lack of published preclinical studies evaluating this compound in established experimental models of bacterial infection, such as a murine MRSA skin infection model. Therefore, while the in silico data is promising, in vivo validation is required to substantiate these claims.
Pharmacokinetic and Drug Metabolism Studies
The therapeutic effect of a topical corticosteroid like this compound propionate is contingent on its absorption, distribution, metabolism, and excretion (ADME) profile. Preclinical pharmacokinetic studies are essential for characterizing these processes.
Plasma and Tissue Distribution Studies (e.g., using HPLC-MS/MS)
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma and tissue. nih.govresearchgate.net This technique is the gold standard for pharmacokinetic studies, allowing for the determination of drug concentrations over time. nih.gov
Hepatic First-Pass Metabolism Assessment (e.g., Cytochrome P450 Assays)
The cytochrome P450 (CYP) family of enzymes, predominantly located in the liver, is responsible for the phase I metabolism of a vast number of drugs. nih.govnih.govmdpi.commdpi.comopenanesthesia.org In vitro assays using human liver microsomes or recombinant CYP enzymes are employed to identify the specific CYPs involved in a drug's metabolism and to assess the potential for drug-drug interactions. nih.govmdpi.com
For systemically absorbed corticosteroids, hepatic metabolism is a key clearance pathway. nih.gov While this compound is a synthetic steroid, details regarding its specific metabolism by CYP isozymes have not been detailed in the available research. Understanding its interaction with the CYP450 system would be vital for predicting its metabolic fate and potential interactions with co-administered drugs.
Tissue-Specific Esterase Activity Quantification for Propionate Cleavage
This compound is administered as a propionate ester. The cleavage of this ester group by tissue esterases is a critical step for the activation of the drug to its pharmacologically active form, this compound. The rate and extent of this bioactivation can vary between different tissues and species, influencing the local therapeutic efficacy and systemic exposure. Quantitative assays of esterase activity in skin and other tissues would be necessary to fully characterize the release of the active moiety from the prodrug form. Specific studies quantifying tissue-specific esterase activity for the cleavage of the propionate from this compound have not been found in the reviewed literature.
Systemic Exposure Assessment in Multi-Compartment Models (e.g., Radiolabeled Tracer Studies)
Radiolabeled tracer studies, where a radioactive isotope is incorporated into the drug molecule, are a powerful tool for elucidating the complete ADME profile of a compound. wikipedia.orgnih.govnih.govny.gov These studies allow for the tracking of the drug and its metabolites throughout the body, providing a comprehensive picture of systemic exposure and elimination pathways.
The use of multi-compartment models helps to describe the distribution and elimination kinetics of a drug in a more physiologically realistic manner. There are no published reports of radiolabeled tracer studies being conducted to assess the systemic exposure of this compound in multi-compartment models.
Computational and In Silico Pharmacological Approaches
Extensive searches for published research on the application of computational and in silico pharmacological methods to the specific compound "this compound" have yielded no specific results. The following sections outline the principles of these computational techniques as they are generally applied in preclinical pharmacological research. However, it is important to note that no studies have been identified that specifically detail the use of these methods for this compound.
Molecular Docking Simulations for Target Identification and Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comnih.govyoutube.com This method is frequently employed in drug discovery to predict how a small molecule, such as a drug candidate, might interact with a protein target at the atomic level. youtube.commdpi.com The primary goal of molecular docking is to simulate the binding process and to estimate the binding affinity of the complex, which is often represented by a scoring function. youtube.com By screening virtual libraries of compounds against a known target structure, researchers can identify potential hits for further investigation. youtube.com Conversely, reverse docking can be used to screen a single compound against a panel of known protein structures to identify potential biological targets.
Molecular Dynamics (MD) Simulations for Compound-Protein Complex Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.comyoutube.com In the context of pharmacology, MD simulations are used to study the dynamic behavior of a drug-protein complex over time, providing insights into its stability and the nature of the interactions. nih.govfrontiersin.org Starting from a static docked pose, an MD simulation can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the conformational changes that may occur upon binding. mdpi.com This information is crucial for understanding the mechanism of action of a drug and for refining its design to improve binding affinity and specificity. nih.govyoutube.com
Density Functional Theory (DFT) Computations for Drug Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgdeeporigin.comyoutube.com In drug design, DFT calculations can provide detailed information about the electronic properties of a drug molecule, such as its charge distribution, molecular orbitals, and reactivity. deeporigin.commdpi.com This level of detail is valuable for understanding and predicting how a drug will interact with its biological target. mdpi.com DFT can be used to refine the geometry of a drug-protein complex, calculate binding energies with high accuracy, and elucidate reaction mechanisms, thereby aiding in the optimization of lead compounds. deeporigin.com
Pharmacokinetic and Molecular Interaction Fingerprint Analysis
Pharmacokinetic analysis involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov Computational methods can be used to predict these pharmacokinetic properties from a molecule's structure, which is a critical step in early drug discovery. semanticscholar.orgnih.gov Molecular interaction fingerprints are a way of representing the three-dimensional interactions between a ligand and a protein in a one-dimensional format. These fingerprints can encode information about which amino acid residues are interacting with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). This approach can be used to analyze and compare binding modes from docking or MD simulations and to build predictive models for bioactivity and pharmacokinetics.
Perturbation Theory Machine Learning (PTML) Modeling for Multi-Strain Antibacterial Activity
Perturbation Theory Machine Learning (PTML) is a computational approach that can be used to develop predictive models for the biological activity of compounds. While no specific application of PTML to this compound has been found, this methodology is generally used in drug discovery to handle complex biological data. For instance, in the context of antibacterial research, PTML models can be trained on datasets containing information about the activity of various compounds against multiple bacterial strains. These models can then be used to predict the multi-strain activity of new, untested compounds, thereby guiding the design of broad-spectrum antibacterial agents.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Screening in Drug Discovery
ADMET screening is a critical component of the drug discovery process, aiming to identify and eliminate drug candidates with unfavorable pharmacokinetic or toxicity profiles at an early stage. pharmaron.com In silico ADMET prediction models use computational algorithms to estimate a wide range of properties from a molecule's chemical structure. sygnaturediscovery.comsimulations-plus.comnih.gov These properties can include solubility, permeability, plasma protein binding, metabolic stability, and various toxicity endpoints. pharmaron.comnih.gov By using these predictive tools, researchers can prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. pharmaron.comsimulations-plus.com
Clinical Research and Therapeutic Applications of Deprodone
Research in Dermal Fibroproliferative Disorders
Deprodone propionate (B1217596) plaster has been identified as a highly effective treatment for early hypertrophic scars and keloids. nih.gov In Japan, it is recognized as a first-line conservative therapy within scar management guidelines for these conditions. nih.govnih.govoup.com
This compound propionate has demonstrated notable clinical efficacy in the management of hypertrophic scars and keloids, leading to significant improvements in scar characteristics. nih.govnih.gov
Studies have shown that the continuous application of this compound propionate plaster can facilitate scar maturation, characterized by the softening and flattening of scar tissue over treatment periods ranging from several months to years. nih.govresearchgate.netresearchgate.net
In a study involving 24 adult patients whose hypertrophic scars and keloids had not responded to fludroxycortide tape, a transition to this compound propionate plaster resulted in improved scar features in 70.8% of cases after one year. nih.gov Furthermore, research involving 100 patients (comprising 50 pediatric and 50 adult individuals) treated with either fludroxycortide or this compound propionate tapes reported an improvement in scar stiffness across all cases. oup.com Illustrative cases include a 50-year-old woman with hypertrophic scars from a cesarean delivery, who experienced scar softening within 6 months and complete flattening with skin tone approximating surrounding skin after 3 years of daily this compound propionate plaster application. researchgate.net Similarly, a 40-year-old woman with a keloid on her shoulder observed her scar soften within 6 months and become almost flat over a 3-year period with continuous this compound propionate plaster treatment. nih.govresearchgate.netresearchgate.net
This compound propionate plaster has been found to be highly effective in both preventing and treating hypertrophic scars and keloids. nih.gov Its postoperative application, as part of corticosteroid tape/plaster therapy, significantly prevents the development and recurrence of these pathological scars following surgical interventions. nih.govresearchgate.net
Empirical clinical experience suggests that initiating this compound propionate plaster treatment daily, approximately one month post-surgery, can effectively suppress scar recurrence. nih.gov The combination of this compound propionate tape with radiotherapy as a postoperative adjunct has been reported to reduce the keloid recurrence rate to less than 10% in surgically treated cases. nih.gov
Clinical observations indicate that this compound propionate plaster effectively alleviates associated symptoms such as pruritus (itching) and erythema (redness) commonly experienced with hypertrophic scars and keloids. nih.govresearchgate.net
This compound propionate plaster has demonstrated superior effectiveness for pathological scars in adults when compared to other steroid tapes, such as fludroxycortide tape. nih.govnih.govscar-keloid.comresearchgate.net This enhanced efficacy is attributed to its comparatively higher potency. nih.gov
A comparative study highlighted this difference: while fludroxycortide tape improved scars in 20% of adult patients, switching unresponsive adults to this compound propionate plaster led to scar improvements in 70.8% of cases. nih.gov In contrast, pediatric patients, owing to their thinner skin, exhibited a higher response rate (80%) to fludroxycortide tape. nih.gov This suggests that adults generally require a more potent corticosteroid preparation, such as this compound propionate, to achieve comparable scar maturation outcomes. nih.gov Corticosteroid tapes and plasters, including formulations containing fludroxycortide, betamethasone (B1666872) valerate, and this compound propionate, are recognized for their optimal therapeutic effects in scar management. nih.gov
Table 1: Comparative Clinical Effectiveness of this compound Propionate vs. Fludroxycortide in Adults
| Corticosteroid Treatment | Patient Group | Initial Response Rate | Response Rate After Switching to this compound Propionate (for unresponsive adults) |
| Fludroxycortide Tape | Adults | 20% Improved Scars | N/A |
| This compound Propionate Plaster | Adults (switched from Fludroxycortide) | N/A | 70.8% Improved Scars nih.gov |
| Fludroxycortide Tape | Pediatric | 80% Improved Scars | N/A |
Table 2: General Potency Classification of Corticosteroid Tapes/Plasters
| Corticosteroid Formulation | Potency Classification |
| This compound Propionate Tape | Group I or II (Strong) nih.gov |
| Fludroxycortide Tape | Group III (Medium) nih.gov |
Comparative Clinical Effectiveness Studies
Efficacy in Adult versus Pediatric Patient Populations
Clinical research has highlighted differential efficacy of this compound in adult compared to pediatric patient populations, largely attributed to variations in skin thickness and subsequent steroid absorption. This compound propionate plaster, at a concentration of 20 µg/cm², is classified as a high-potency glucocorticoid (Group I/II), making it significantly more potent than alternatives such as fludroxycortide tape (4 µg/cm²), which is a Group III preparation. iiab.menih.govflybase.org
Adult patients, possessing thicker skin, generally require a more potent steroid formulation to achieve adequate dermal penetration and therapeutic effect. A study involving a 24-patient cohort demonstrated that adults who switched from fludroxycortide tape to this compound propionate plaster experienced scar maturation improvements in 70.8% of cases. In contrast, fludroxycortide alone yielded only a 20% improvement rate in adult patients. iiab.menih.gov
Conversely, pediatric patients exhibit a higher responsiveness to less potent corticosteroids like fludroxycortide tape, with an observed efficacy rate of 80%. This enhanced response in children is attributed to their thinner skin, which facilitates easier and more efficient absorption of topical steroids. iiab.menih.govflybase.orgwikipedia.org Consequently, corticosteroid tapes and plasters, including this compound propionate, are considered a first-line treatment for keloids and hypertrophic scars in Japan, particularly given the notable responsiveness observed in pediatric patients. nih.govflybase.org
Table 1: Comparative Efficacy of Corticosteroid Tapes in Adult and Pediatric Scar Management
| Patient Population | Treatment Modality | Efficacy Rate (Scar Improvement) | Key Factor Influencing Efficacy | Source |
| Adults | This compound Propionate Plaster (after non-response to fludroxycortide) | 70.8% | Thicker skin requiring higher potency | iiab.menih.gov |
| Adults | Fludroxycortide Tape | 20% | Insufficient potency for adult skin | iiab.menih.gov |
| Pediatric Patients | Fludroxycortide Tape | 80% | Thinner skin facilitating absorption | iiab.menih.govflybase.orgwikipedia.org |
Responses in Previously Nonresponsive Scar Conditions
This compound has demonstrated notable efficacy in treating scar conditions that previously showed little to no response to other treatments. A significant finding from a study indicated that 70.8% of patients with previously nonresponsive scars experienced improvement after transitioning to this compound propionate plaster. iiab.me This was further supported by a cohort of 24 adult patients whose scars had not responded to fludroxycortide tape; upon switching to 24-hour daily this compound propionate plaster treatment, 17 of these patients (70.8%) showed scar improvements after one year. nih.gov
A compelling case study highlights the potential of this compound as a standalone therapy for severe, long-standing scar conditions. An aggressive keloid, present for 40 years in a female patient, was successfully treated solely with this compound propionate plaster. Over a three-year period, significant improvement was observed, with the scar becoming almost flat and its tone approaching that of the surrounding skin. iiab.mersc.orgwikipedia.org These findings underscore this compound's capacity to induce favorable responses even in challenging, previously recalcitrant scar conditions.
Table 2: Efficacy of this compound Propionate in Previously Nonresponsive Scar Conditions
| Patient Cohort | Previous Treatment | This compound Propionate Treatment Duration | Improvement Rate | Specific Outcome | Source |
| 24 Adults with Nonresponsive Scars | Fludroxycortide Tape | 1 year | 70.8% | Scar improvements | iiab.menih.gov |
| 1 Patient with 40-year Aggressive Keloid | None (previously nonresponsive implied) | 3 years | Significant Improvement | Scar became almost flat, tone normalized | iiab.mersc.orgwikipedia.org |
Therapeutic Modalities and Delivery System Research
Transdermal Delivery System Research (e.g., Tapes, Plasters)
This compound propionate is predominantly administered via transdermal delivery systems, specifically tapes and plasters, for the treatment of keloids and hypertrophic scars. iiab.me The this compound propionate plaster is formulated at a concentration of 20 µg/cm² and is designed for once-daily application, providing 24-hour wear. iiab.me Each 75 cm² sheet of the plaster delivers a substantial 1,500 µg of the steroid. iiab.menih.gov
This transdermal approach is favored due to its non-invasive nature and simplicity, positioning it as a promising method for corticosteroid administration in scar management. wikidata.org Japanese clinical guidelines endorse corticosteroid tapes as a first-line treatment for hypertrophic scars and keloids, reflecting their established effectiveness. iiab.mewikidata.org The percutaneous delivery of steroids using adhesive tapes has been documented since the 1960s. citeab.comwikipedia.org Advantages of steroid tapes include controlled medication dose release, enhanced absorption facilitated by the occlusion effect, ease of application, superior adherence and localization to the affected skin, inconspicuous aesthetic appearance, and protection against mechanical irritation. citeab.com
Table 3: Characteristics of this compound Propionate Plaster
| Characteristic | Detail | Source |
| Formulation | Topical plaster | iiab.me |
| Concentration | 20 µg/cm² | iiab.me |
| Steroid Delivery (per 75 cm² sheet) | 1,500 µg | iiab.menih.gov |
| Application Frequency | Once daily | iiab.me |
| Wear Duration | 24 hours | iiab.me |
| Potency Class | Group I/II | iiab.menih.gov |
Comparative Studies of Different Formulations (e.g., Plaster vs. Ointment)
Comparative studies have evaluated the efficacy and steroid delivery capabilities of different this compound formulations, specifically the plaster and ointment. This compound propionate plaster, at 20 µg/cm², is categorized as a Group I/II potency corticosteroid. In contrast, this compound propionate ointment, formulated at 0.3% (3 mg/g), is considered a Group III potency preparation, indicating it is 1–2 ranks weaker than the plaster. iiab.menih.gov
A key distinction lies in the amount of steroid delivered and the required application frequency for comparable therapeutic effects. The this compound plaster provides a significantly higher steroid concentration, delivering 1,500 µg per 75 cm² sheet. The ointment, covering a similar 75 cm² area, contains only 375 µg of this compound propionate, which is one-quarter of the amount delivered by a single plaster. iiab.menih.gov To achieve an equivalent therapeutic effect to a 24-hour this compound propionate plaster, the ointment necessitates application four times a day, coupled with an occlusive dressing technique (ODT). nih.gov This highlights the superior and more convenient delivery profile of the plaster formulation.
Table 4: Comparative Analysis of this compound Propionate Formulations
| Parameter | This compound Propionate Plaster | This compound Propionate Ointment | Source |
| Formulation Concentration | 20 µg/cm² | 0.3% (3 mg/g) | iiab.menih.gov |
| Steroid Delivery (per 75 cm² area) | 1,500 µg | 375 µg | iiab.menih.gov |
| Potency Class | Group I/II | Group III | iiab.menih.gov |
| Application Frequency for Equivalent Effect | Once daily (24-hour wear) | Four times daily with occlusive dressing | iiab.menih.gov |
Role of Occlusion in Enhancing Therapeutic Effects
Occlusion plays a critical role in enhancing the therapeutic effects of this compound, particularly through its transdermal plaster formulation. The occlusive nature of the this compound propionate plaster is instrumental in facilitating sustained dermal penetration of the active compound. iiab.me It is widely recognized that occlusion significantly boosts the percutaneous absorption of corticosteroids. citeab.com
Beyond mere absorption enhancement, occlusion exerts other beneficial effects on the skin. citeab.com For instance, the vasoconstrictive effect induced by topically applied steroids is amplified under occlusive conditions. citeab.com The degree of this vasoconstriction has been shown to correlate with the clinical efficacy of corticosteroids in inflammatory skin conditions. citeab.com The necessity of an occlusive dressing technique (ODT) when using this compound propionate ointment to achieve effects comparable to the plaster further underscores the vital role of occlusion in maximizing the bioavailability and therapeutic impact of this compound. nih.gov
Combination Therapies (e.g., with Radiotherapy, Fractional Lasers)
This compound propionate is increasingly integrated into multimodal treatment strategies for pathological scars, particularly in combination with other therapeutic modalities like radiotherapy. In cases of surgically treated keloids, this compound propionate tape is routinely employed as a postoperative adjunct alongside radiotherapy. This combination therapy has demonstrated significant success in reducing the recurrence rate of keloids to less than 10%. nih.govrsc.orgwikidata.org This integrated approach aims to leverage the anti-inflammatory properties of this compound with the anti-proliferative effects of radiotherapy, addressing the multifactorial nature of scar formation and recurrence.
Table 5: Outcomes of this compound Propionate in Combination with Radiotherapy for Keloids
| Combination Therapy | Patient Population | Outcome | Recurrence Rate | Source |
| This compound Propionate Tape + Radiotherapy (postoperative adjunct) | Surgically treated keloid cases | Reduced recurrence | < 10% | nih.govwikidata.org |
Clinical Trial Design and Outcomes Assessment
Quantitative and Qualitative Outcome Measures in Clinical Studies
Clinical studies involving this compound and related corticosteroids employ a range of quantitative and qualitative outcome measures to assess therapeutic efficacy and patient response. For inflammatory skin conditions such as eczema or atopic dermatitis, common efficacy endpoints include the Eczema Area and Severity Index (EASI) score and the Investigator Global Assessment (IGA) score. The EASI score quantifies the extent and severity of the disease across four body regions and four clinical signs—erythema, induration/papulation, excoriation, and lichenification—each rated on a 0-3 scale. nih.govworktribe.com The IGA score provides a clinician-reported assessment of eczema signs. nih.govworktribe.comnih.gov
Patient-reported outcomes are also crucial, utilizing instruments such as the Patient-Oriented Eczema Measure (POEM), Visual Analogue Scales (VAS) or Numerical Rating Scales (NRS) for sleep and itch, the Self-Administered EASI (SA-EASI), and the Patient Global Assessment (PGA). worktribe.com
In the context of pathological scars, including keloids and hypertrophic scars, outcome measures extend to the Vancouver Scar Scale (VSS), which evaluates scar height, erythema, and pliability. researchgate.net The Numeric Pain Rating Scale is used to assess pain levels. researchgate.net Furthermore, noninvasive bioengineering measurements, such as transeansepidermal water loss (TEWL) and high-frequency conductance, are employed to evaluate the functional properties of the stratum corneum. researchgate.net Clinical improvement, color improvement, and scar height are also direct measures of treatment success. researchgate.net
For safety assessment, clinical studies typically monitor for "any serious AE" (Adverse Events), as well as specific events like acne and skin infections. nih.gov Interim analyses within clinical trials are conducted to evaluate mean percent changes from baseline in selected efficacy and safety endpoints, facilitating internal operational decisions regarding compound development. clinicaltrials.gov
Table 1: Key Outcome Measures in this compound Clinical Studies
| Category | Outcome Measure | Description | Application |
| Efficacy | Eczema Area and Severity Index (EASI) | Quantifies disease extent and severity across body regions and clinical signs (0-3 scale). nih.govworktribe.com | Eczema/Atopic Dermatitis |
| Investigator Global Assessment (IGA) | Clinician-reported assessment of eczema signs. nih.govworktribe.comnih.gov | Eczema/Atopic Dermatitis | |
| Patient-Oriented Eczema Measure (POEM) | Patient-reported symptoms of eczema. worktribe.com | Eczema/Atopic Dermatitis | |
| Vancouver Scar Scale (VSS) | Evaluates scar height, erythema, and pliability. researchgate.net | Pathological Scars | |
| Numeric Pain Rating Scale | Assesses pain levels. researchgate.net | Pathological Scars | |
| Safety | Adverse Events (AEs) | Monitoring for any serious adverse events. nih.gov | General Safety |
| Specific Adverse Events | Monitoring for events like acne and skin infections. nih.gov | General Safety |
Long-term Follow-up Studies and Real-world Evidence
Long-term follow-up studies and the integration of real-world evidence (RWE) are increasingly vital in understanding the sustained effects and broader applicability of therapeutic compounds like this compound. RWE is derived from real-world data (RWD), which encompasses information collected during routine clinical care, such as electronic health records and health insurance claims data. friendsofcancerresearch.orgfrontiersin.org
RWE can also be instrumental in assessing long-term efficacy and safety, especially in scenarios where conducting traditional randomized controlled trials (RCTs) is not feasible. frontiersin.org The evolving landscape of clinical research is witnessing the emergence of hybrid trial methodologies, which combine elements of RCTs with RWD studies to generate robust evidence acceptable for regulatory decision-making. frontiersin.orgnih.gov
In the context of this compound propionate, real-world experience has contributed to understanding its long-term utility. For instance, this compound propionate plaster has been utilized in the long-term prevention of recurrence following the surgical resection of keloids and hypertrophic scars. nih.gov Empirical observations suggest that initiating this compound propionate plaster treatment 24 hours a day, one month post-surgery, may contribute to suppressing recurrence. nih.gov Furthermore, a study comparing corticosteroid tapes, including this compound propionate, noted that adults unresponsive to fludroxycortide tape for a year showed scar improvements in 70.8% of cases after switching to this compound propionate plaster for another year. nih.gov
Evaluation of Clinical Safety Profiles and Tolerability
The evaluation of clinical safety profiles and tolerability is a cornerstone of this compound's clinical development and post-market surveillance. Clinical studies systematically assess safety endpoints, including the incidence of any serious adverse events, as well as specific events such as acne and skin infections. nih.govclinicaltrials.gov
Regarding this compound propionate, clinical experience indicates a generally low incidence rate of adverse reactions when used for the treatment of pathological scars. nih.gov A comparative study specifically examining fludroxycortide tapes and this compound propionate plasters for pathological scars reported a contact dermatitis incidence rate of 0.55% for this compound propionate plasters, which was notably lower than the 16.7% observed with fludroxycortide tapes. nih.gov Another study noted the occurrence of contact dermatitis in adult patients using this compound propionate plaster, while no such side effects were reported in pediatric patients. nih.gov While this compound propionate is considered a potent corticosteroid used to treat various inflammatory and autoimmune conditions, its use necessitates caution due to the potential for side effects and drug interactions, particularly with long-term administration. patsnap.com
Table 2: Comparative Safety Findings for this compound Propionate Plaster in Scar Treatment
| Treatment | Incidence of Contact Dermatitis | Patient Group | Source |
| This compound Propionate Plaster | 0.55% nih.gov | All patients (in comparative study) | nih.gov |
| This compound Propionate Plaster | Reported in adults, not in children nih.gov | Adults and Pediatric Patients | nih.gov |
| Fludroxycortide Tape | 16.7% nih.gov | All patients (in comparative study) | nih.gov |
Drug Interaction Research of Deprodone
Pharmacokinetic Drug Interactions
Pharmacokinetic drug interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug, thereby affecting its concentration at the site of action nih.govnih.gov. For deprodone, a significant area of pharmacokinetic interaction research focuses on its metabolism, primarily through hepatic enzyme systems.
Interactions Involving Hepatic Enzyme Systems (e.g., Cytochrome P450 Inducers and Inhibitors)
This compound Propionate (B1217596), like many corticosteroids, undergoes metabolism in the liver, a process often mediated by cytochrome P450 (CYP) enzymes patsnap.comnih.govnih.gov. The activity of these enzymes can be influenced by co-administered medications, leading to altered this compound levels in the body.
Enzyme Inducers : Medications that induce liver enzymes, such as certain anticonvulsants like phenytoin (B1677684) or barbiturates like phenobarbital, can accelerate the metabolism of this compound Propionate patsnap.com. This increased metabolism can lead to a decrease in the effectiveness of this compound Propionate, as its systemic levels are reduced patsnap.com.
Enzyme Inhibitors : Conversely, drugs that inhibit liver enzymes, such as ketoconazole (B1673606) (an antifungal) or erythromycin (B1671065) (an antibiotic), can slow down the metabolism of this compound Propionate patsnap.com. This inhibition can result in increased levels of this compound Propionate in the body, potentially raising the risk of side effects patsnap.com. The CYP3A4 isoenzyme is particularly important in drug metabolism and is frequently involved in clinically significant drug-drug interactions, with inhibitors being more commonly reported than inducers nih.govnih.gov.
Table 1: Effects of Hepatic Enzyme Modulators on this compound Propionate
| Drug Class/Example | Type of Interaction | Effect on this compound Propionate Metabolism | Effect on this compound Propionate Levels | Clinical Outcome |
| Phenytoin, Phenobarbital | Enzyme Inducers | Increased | Decreased | Reduced effectiveness |
| Ketoconazole, Erythromycin | Enzyme Inhibitors | Decreased | Increased | Increased risk of side effects |
Alterations in this compound Systemic Exposure and Bioavailability
The interactions with hepatic enzyme systems directly impact the systemic exposure and bioavailability of this compound. When inducers increase this compound's metabolism, less active drug reaches systemic circulation, leading to lower systemic exposure and potentially reduced therapeutic effect patsnap.com. Conversely, enzyme inhibitors can lead to higher systemic exposure and bioavailability of this compound, increasing its concentration in the body and potentially enhancing both its therapeutic and adverse effects patsnap.com. While specific quantitative data on fold changes in this compound's AUC (Area Under the Curve) due to these interactions were not found in the provided snippets, the qualitative impact on systemic levels is clearly indicated patsnap.com.
Pharmacodynamic Drug Interactions
Pharmacodynamic drug interactions occur when co-administered drugs affect the same physiological systems or pathways, leading to additive, synergistic, or antagonistic effects, even if their pharmacokinetic profiles are not altered.
Interactions with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Co-administration of this compound Propionate with nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) or aspirin, carries an increased risk of gastrointestinal ulcers and bleeding patsnap.com. This interaction is likely due to the additive gastrointestinal irritant effects of both drug classes, as corticosteroids and NSAIDs can independently cause gastrointestinal damage patsnap.com.
Table 2: Interaction between this compound Propionate and NSAIDs
| Co-administered Drug Class | Example NSAID | Observed Interaction | Clinical Consequence |
| Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) | Ibuprofen, Aspirin | Increased risk of gastrointestinal ulcers and bleeding | Higher incidence of gastrointestinal adverse events |
Interactions Affecting Metabolic Regulation (e.g., Glucose Homeostasis with Antidiabetic Medications)
Corticosteroids, including this compound, are known to influence carbohydrate metabolism and can raise blood sugar levels patsnap.com. This effect is particularly significant for diabetic patients. When this compound Propionate is administered to individuals taking insulin (B600854) or other blood sugar-lowering medications (antidiabetic medications like metformin), dosage adjustments of the antidiabetic regimen may be required to maintain adequate glucose homeostasis patsnap.comprobes-drugs.org. The kidneys play a central role in glucose homeostasis by reabsorbing filtered glucose, and certain antidiabetic agents like SGLT2 inhibitors target this mechanism nih.gov. The hyperglycemic effect of corticosteroids necessitates careful monitoring of blood glucose levels in diabetic patients patsnap.com.
Interactions with Anticoagulants (e.g., Warfarin)
This compound Propionate, as a corticosteroid, can interact with anticoagulants such as warfarin (B611796) patsnap.com. This interaction can alter the efficacy of warfarin, potentially increasing the risk of bleeding patsnap.com. Warfarin itself is a chiral compound, with its S-enantiomer being more potent and primarily metabolized by CYP2C9, while the R-enantiomer is metabolized by CYP1A2 and CYP3A4 wikipedia.orgnih.gov. Given the potential for altered coagulation, close monitoring of coagulation parameters (e.g., International Normalized Ratio, INR) is essential when this compound is co-administered with warfarin drugs.com.
Table 3: Interaction between this compound Propionate and Anticoagulants
| Co-administered Drug Class | Example Anticoagulant | Observed Interaction | Clinical Consequence |
| Anticoagulants | Warfarin | Altered efficacy of warfarin; increased risk of bleeding | Requires careful monitoring of coagulation parameters |
Methodologies for Drug Interaction Studies
The investigation of drug interactions employs a variety of methodologies, ranging from clinical studies in human subjects to advanced in vitro and in silico predictive models. These approaches aim to identify, characterize, and quantify potential interactions to ensure patient safety and optimize therapeutic outcomes.
Clinical Study Designs (e.g., Parallel Group, Randomized Crossover, One-Sequence Crossover)
Clinical drug interaction studies in humans are essential for understanding the real-world impact of co-administering drugs. These studies typically compare the concentrations of a drug substrate with and without an interacting drug, primarily focusing on pharmacokinetic interactions clinicaltrialsregister.eu.
Parallel Group Design: In this design, different groups of subjects receive different treatments. For a drug interaction study, one group might receive the drug substrate alone (D), while another group receives the drug substrate concurrently with the interacting drug (D + I) clinicaltrialsregister.eu. This design is straightforward but requires careful matching of subject demographics across groups to minimize variability allucent.com.
Randomized Crossover Design: This design involves all subjects receiving both the drug substrate alone and the drug substrate with the interacting drug, but in a randomized sequence, separated by a washout period. For example, subjects might receive D followed by D + I, or D + I followed by D clinicaltrialsregister.eu. This design is often preferred as each subject serves as their own control, reducing inter-individual variability and requiring fewer subjects than parallel designs. It is particularly useful when the half-life of the drug is not excessively long ctc-ab.se.
One-Sequence Crossover Design: In this design, subjects receive treatments in a fixed sequence, such as the drug substrate always followed by the drug substrate with the interacting drug, or vice versa allucent.comclinicaltrialsregister.eu. While simpler to conduct than randomized crossover studies, this design may be susceptible to carryover effects if the washout period is insufficient or if the drug has a long half-life allucent.com.
In Vitro and In Silico Approaches for Interaction Prediction
Before or in conjunction with clinical trials, in vitro and in silico methods are widely used to predict potential drug interactions, offering cost-effective and efficient preliminary assessments nih.govajmc.com.
In Vitro Approaches: These studies are conducted in a controlled laboratory environment, often using biological systems such as human liver microsomes, hepatocytes, or recombinant enzymes to assess drug metabolism and transporter activity nih.govnih.gov. They can identify if a drug is a substrate, inhibitor, or inducer of key drug-metabolizing enzymes (e.g., cytochrome P450 isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or drug transporters nih.govnih.govnih.gov. For example, the effect of this compound on liver enzymes could be investigated in vitro to predict its potential to inhibit or induce the metabolism of co-administered drugs, or vice versa.
In Silico Approaches: Computational modeling and simulation techniques are increasingly utilized for predicting drug interactions nih.govbiorxiv.org. Physiologically-based pharmacokinetic (PBPK) models are a common in silico method used to investigate potential DDIs by integrating detailed data on human physiology, enzyme, and transporter abundance in various tissues allucent.comddi-predictor.orgmdpi.com. Structure-activity relationship (SAR) models can also predict metabolism-mediated DDIs based on the structural formulas of compounds nih.govnih.gov. Deep learning frameworks are also being developed to predict DDIs by learning structural and sequential representations of drugs biorxiv.org. These methods can help prioritize drug discovery efforts and simulate clinical DDI studies, especially when nonclinical data are available allucent.comnih.gov. While in silico methods can predict interactions for known or new substances with high accuracy for specific CYP isoforms (e.g., average accuracy of 0.92 for CYP-mediated DDIs) nih.govnih.gov, specific in silico studies focusing on this compound's interactions were not detailed in the available information.
Pharmacogenetic Considerations in Drug Interaction Variability
Pharmacogenetics, the study of how genetic variations influence individual responses to drugs, plays a significant role in understanding the variability observed in drug interactions nih.govfda.gov. Genetic polymorphisms in drug-metabolizing enzymes (DMEs) and drug transporters can alter a patient's capacity to metabolize or transport drugs, thereby influencing drug exposure and the likelihood of drug interactions ajmc.comnih.govfda.gov.
For instance, variations in cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP2C19, are well-characterized for their impact on drug metabolism and can lead to different metabolic phenotypes (e.g., poor, intermediate, normal, or ultrarapid metabolizers) fda.gov. When an interacting drug (an inhibitor or inducer) is co-administered, it can alter the genetically determined phenotype, a phenomenon known as phenoconversion fda.gov. This can lead to unexpected drug levels, even if a drug interaction database warns about a clinically relevant DDI fda.gov. While the general principles of pharmacogenetics are critical for personalizing drug therapy and understanding DDI variability, specific pharmacogenetic studies related to this compound and its interaction variability were not found in the search results.
Future Directions and Emerging Research Areas
Advanced Elucidation of Molecular and Cellular Mechanisms of Deprodone
The molecular and cellular mechanisms of this compound, primarily studied through its propionate (B1217596) ester, involve its binding to glucocorticoid receptors within target cells. This interaction initiates a cascade of events that modulate gene transcription, leading to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, including interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it inhibits phospholipase A2, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The compound also suppresses the activity of immune cells, such as T-lymphocytes and macrophages, and contributes to the stabilization of lysosomal membranes patsnap.compatsnap.com.
Future research aims to provide a more granular understanding of these intricate pathways. Advanced techniques like transcriptomic profiling, specifically RNA sequencing (RNA-seq), on treated keratinocytes or fibroblasts could elucidate potential off-target effects on non-glucocorticoid receptor (GR) pathways, such as AP-1 or NF-κB. Validation of these findings could be achieved through targeted genetic modifications using tools like CRISPR-Cas9 knockout models . Further studies could also explore the precise molecular mechanisms by which this compound suppresses chronic inflammation within the reticular dermis, a key factor in pathological scarring .
Development of Novel and Enhanced Drug Delivery Systems
This compound Propionate is currently formulated in topical delivery systems, notably plasters (e.g., Eclar® plaster), which facilitate sustained dermal penetration and deliver higher steroid concentrations compared to traditional ointments nih.govresearchgate.net. The development of novel and enhanced drug delivery systems for this compound is a critical area for improving its efficacy, patient compliance, and reducing potential systemic exposure.
Future efforts in this domain could explore various advanced drug delivery systems (NDDS) designed to enhance bioavailability, provide extended and controlled release, and minimize adverse effects. These include, but are not limited to, transdermal patches with improved permeability, vesicular systems like liposomes and niosomes for targeted delivery, and microencapsulation techniques to protect the active ingredient and control its release profile ijpsjournal.com. Research into 3D-printed expandable drug delivery systems is also emerging, offering potential for precise and targeted drug administration, particularly for compounds with narrow absorption windows mdpi.com. Patents have also explored modified release dosage forms utilizing dual retard techniques to optimize drug release google.com and external preparations with adjusted pH to enhance the stability and reduce skin irritation of this compound Propionate google.com.
Exploration of this compound's Potential in New Therapeutic Indications
While this compound Propionate is primarily indicated for the management of hypertrophic scars, keloids, and various inflammatory skin conditions such as eczema, psoriasis, and dermatitis, as well as certain autoimmune diseases patsnap.compatsnap.com, emerging research suggests its potential in new therapeutic areas.
One promising avenue is the exploration of this compound as a multitargeted drug candidate. In silico studies have indicated that this compound could exhibit potential against methicillin-resistant Staphylococcus aureus (MRSA) by targeting hydrolase and transferase enzymes patsnap.comresearchgate.net. Additionally, this compound Propionate has been investigated for its potential as an antiasthmatic agent chemicalbook.com. In silico studies have also explored this compound Propionate and other prednisolone (B192156) acetate (B1210297) derivatives for the treatment of dry eye disease, suggesting favorable properties for ocular permeability researchgate.net. These findings highlight the possibility of expanding this compound's therapeutic utility beyond its current dermatological applications.
Integration of Precision Medicine Approaches and Patient Stratification
The integration of precision medicine approaches and patient stratification is a crucial future direction for optimizing this compound therapy. While general bioinformatics and biological databases are increasingly utilized for personalized healthcare methodologies researchgate.net, specific research focusing on this compound in this context is still emerging.
Current observations suggest that patient characteristics, such as skin thickness in pediatric versus adult patients, influence the effectiveness of topical this compound Propionate delivery, with children generally showing higher responsiveness due to thinner skin nih.govoup.com. Future research could focus on identifying specific biomarkers (e.g., genetic, proteomic, or transcriptomic profiles) that predict individual patient responses to this compound. This would enable more precise patient stratification, allowing clinicians to tailor treatment strategies, optimize dosing, and predict therapeutic outcomes more accurately, thereby maximizing efficacy while minimizing potential side effects.
Pharmacovigilance and Long-Term Post-Market Research
Pharmacovigilance and long-term post-market research are continuous and essential components of drug development, ensuring the ongoing safety and effectiveness of medications like this compound. Existing post-marketing clinical studies have evaluated the efficacy and safety of this compound Propionate (e.g., Eclar® ointment and cream) in treating childhood eczema and dermatitis researchgate.net. Research indicates that non-halogenated steroids, including this compound, can be used long-term for chronic conditions with a low incidence of significant side effects .
Future directions in this area involve the continued systematic collection, analysis, and interpretation of real-world data to detect rare or delayed adverse events that may not have been apparent in pre-market clinical trials deloitte.comopenaccessjournals.com. This includes monitoring diverse patient populations to identify potential safety concerns specific to certain subgroups (e.g., based on age, underlying health conditions, or genetic variations) openaccessjournals.com. Enhanced pharmacovigilance systems, potentially leveraging advanced data analytics and artificial intelligence, will be crucial for proactive risk assessment, refining safety profiles, and ensuring the sustained long-term benefit-risk balance of this compound.
Application of Advanced Computational Modeling and Artificial Intelligence in this compound Research
Advanced computational modeling and artificial intelligence (AI) are increasingly becoming indispensable tools in drug discovery and development, including for compounds like this compound. These technologies offer powerful capabilities for accelerating research, predicting drug behavior, and optimizing molecular properties.
In the context of this compound, computational methods such as molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and molecular dynamics (MD) simulations have been employed to explore its potential as a multitargeted drug candidate against specific enzymes in drug-resistant bacteria like MRSA patsnap.comresearchgate.netacs.org. In silico studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening, have also been utilized to evaluate properties such as lipophilicity, polarity, solubility, and bioavailability for this compound Propionate and related derivatives, particularly in the context of ocular permeability for dry eye disease researchgate.net. Furthermore, computational tools, modeling, and Process Analytical Technology (PAT) are applied in the development of active pharmaceutical ingredients (APIs), including highly potent steroids, to design, analyze, and tightly control manufacturing processes, ensuring product quality tapi.com. The broader application of AI is emerging as a pivotal solution for novel drug design and generating personalized treatment recommendations by analyzing vast datasets, including clinical and genetic information researchgate.net.
Stereochemical Considerations in Structure-Activity Relationships and Drug Design
The stereochemistry of this compound is precisely defined by its IUPAC name, indicating specific spatial arrangements of atoms (e.g., (8S,9S,10R,11S,13S,14S,17R)-) patsnap.comsmolecule.com. Stereochemical considerations are fundamental in understanding structure-activity relationships (SAR) and in the rational design of drugs, as different stereoisomers can exhibit distinct pharmacological profiles, including potency, selectivity, metabolism, and toxicity.
While the inherent stereochemistry of this compound is known, future research could focus on more detailed and systematic investigations into the stereochemical aspects of its SAR and drug design. This could involve synthesizing and evaluating specific stereoisomers or chiral analogs of this compound to identify those with optimized therapeutic effects and reduced off-target interactions. Advanced computational chemistry techniques, such as chiral pharmacophore modeling and quantum mechanical calculations, could be employed to predict and understand the precise interactions of different stereoisomers with their biological targets. Such studies would contribute to the development of more selective and potent this compound-based therapies with improved safety profiles.
Need for Further Clinical Trials and Comparative Studies
The existing body of research on this compound, particularly its propionate form, highlights its efficacy in specific dermatological applications, primarily in the management of keloids and hypertrophic scars. Despite promising observational studies and clinical experiences, there remains a significant need for further high-quality clinical trials and comprehensive comparative studies to solidify its role in global therapeutic protocols and explore its broader potential. scar-keloid.compatsnap.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
Current literature, largely originating from Japan where this compound propionate plaster is a first-line therapy for pathological scars, underscores its effectiveness. For instance, a comparative study indicated that this compound propionate plasters were more effective than fludroxycortide tape in treating keloids and hypertrophic scars. scar-keloid.com Furthermore, an observational study noted that adults unresponsive to fludroxycortide tape showed significant improvement (70.8% of cases) when switched to this compound propionate plaster, suggesting its stronger efficacy in adult patients compared to fludroxycortide. nih.govnih.gov This difference is partly attributed to the thicker skin in adults, which may necessitate a more potent corticosteroid for effective absorption. nih.gov
Beyond efficacy, comparative data also touch upon safety aspects. This compound propionate plaster has been associated with a lower incidence of contact dermatitis (0.55%) compared to fludroxycortide (16.7%), potentially due to its non-halogenated steroid structure, which is generally linked to fewer and milder side effects than halogenated corticosteroids like triamcinolone (B434) acetonide. nih.govnih.gov
Despite these positive findings, the literature consistently calls for more rigorous investigation. There is a recognized "paucity of experience reported in the literature on steroid tape for scars" globally, emphasizing the need for more reports to inform plastic surgeons and dermatologists worldwide about this therapeutic option. patsnap.comnih.govresearchgate.net Specifically, "further precise randomized control studies should be planned worldwide" to provide stronger evidence. scar-keloid.com Researchers also advocate for studies focusing on "attaining absorption data to guide steroid tape treatment regimens" and "studies comparing steroid tape to other adjuncts" to better define its place in international scar management protocols. semanticscholar.org The general landscape of pathological scar management also points to a broader need for "future high-quality trials" to refine existing treatment algorithms. researchgate.netnih.gov
Beyond scar management, preliminary in silico research has explored this compound's potential as a multitargeted drug candidate against methicillin-resistant Staphylococcus aureus (MRSA), suggesting it could be more effective than Linezolid. However, these findings necessitate "experimental studies to validate this compound against MRSA." patsnap.comnih.govcolab.ws
The following table summarizes some comparative findings related to this compound propionate:
| Corticosteroid | Efficacy in Adult Scar Management (vs. Fludroxycortide) | Incidence of Contact Dermatitis (vs. Fludroxycortide) | Steroid Type |
| This compound Propionate | More effective; 70.8% improvement in non-responders nih.govnih.gov | Lower (0.55%) nih.gov | Non-halogenated nih.gov |
| Fludroxycortide Tape | Less effective in adults nih.gov | Higher (16.7%) nih.gov | - |
The ongoing need for robust clinical trials, particularly randomized controlled trials, and broader comparative studies will be crucial in fully understanding this compound's therapeutic potential, optimizing its application, and integrating it into diverse clinical practices globally.
Q & A
Q. What are the key pharmacological properties of Deprodone that distinguish it from other topical corticosteroids?
this compound (11β,17α-Dihydroxypregna-1,4-diene-3,20-dione) is a synthetic corticosteroid with a unique molecular structure (C₂₁H₂₈O₄) that influences its receptor binding affinity and metabolic stability. Methodologically, comparative studies should utilize in vitro receptor-binding assays (e.g., glucocorticoid receptor transactivation assays) and pharmacokinetic profiling (e.g., plasma half-life measurement via HPLC) to differentiate its potency and lipophilicity from analogs like desonide or deflazacort .
Q. How does this compound’s mechanism of action influence its anti-inflammatory efficacy in preclinical models?
this compound’s efficacy is mediated through glucocorticoid receptor (GR) activation, suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α). Researchers should employ cytokine quantification (ELISA or multiplex assays) in murine dermatitis models, paired with histopathological analysis of skin biopsies to assess leukocyte infiltration reduction. Dose-response studies (e.g., 0.1–1.0% topical formulations) are critical to establish therapeutic windows .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing this compound’s long-term safety in animal models?
Longitudinal studies must include:
- Dose stratification : Multiple cohorts receiving 0.5%, 1%, and 2% this compound propionate to evaluate dose-dependent adverse effects (e.g., skin atrophy).
- Control groups : Vehicle-only and positive controls (e.g., clobetasol).
- Endpoints : Histomorphometric analysis of epidermal thickness, collagen density (Masson’s trichrome staining), and hypothalamic-pituitary-adrenal (HPA) axis suppression via serum cortisol assays. Statistical power analysis (α=0.05, β=0.2) should determine sample size to ensure reproducibility .
Q. How can researchers resolve contradictions in this compound’s efficacy data across dermatological studies?
Contradictions often arise from heterogeneous study populations or formulation variability. A meta-analysis framework (PRISMA guidelines) should:
- Stratify data by patient demographics (age, ethnicity), disease severity (SCORAD index), and formulation excipients.
- Apply random-effects models to account for inter-study variance.
- Conduct sensitivity analyses to identify outliers (e.g., studies with non-standardized outcome measures). Cross-validation via in vitro permeation tests (Franz diffusion cells) can standardize formulation comparisons .
Q. What methodological approaches optimize this compound’s synthesis and purity validation?
Synthesis optimization requires:
- Stepwise characterization : Intermediate analysis via LC-MS and NMR (¹H/¹³C) to monitor regioselective hydroxylation and propionate ester formation.
- Purity protocols : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) with UV detection (λ=242 nm) to achieve ≥98% purity.
- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify degradation products (e.g., oxidation byproducts via GC-MS) .
Q. How can transcriptomic profiling elucidate this compound’s off-target effects in non-dermatological tissues?
Advanced methodologies include:
- RNA-seq : Comparative analysis of this compound-treated vs. untreated human keratinocytes and hepatocytes (to assess hepatic metabolism impact).
- Pathway enrichment : Tools like DAVID or Gene Ontology to identify dysregulated pathways (e.g., lipid metabolism, apoptosis).
- CRISPR screening : Knockout models of GR isoforms to isolate receptor-specific effects. Ethical clearance for human cell lines and animal models is mandatory .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and Cohen’s κ for inter-rater reliability in histopathology scoring .
- Ethical Compliance : Adhere to IACUC protocols for animal welfare and obtain IRB approval for human tissue studies .
- Statistical Rigor : Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
